Indigotindisulfonic acid
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Overview
Description
Indigo blue, also known as indigotin, is an organic compound with a distinctive blue color. It is a natural dye extracted from the leaves of plants belonging to the Indigofera genus, particularly Indigofera tinctoria. Historically, indigo was economically significant due to the rarity of other blue dyes. Today, most indigo dye is produced synthetically, with around 80,000 tonnes produced annually . Indigo is primarily used in the textile industry, especially for dyeing denim cloth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The Baeyer-Drewsen indigo synthesis, dating back to 1882, is one of the earliest methods for synthesizing indigo. This method involves an aldol condensation of o-nitrobenzaldehyde with acetone, followed by cyclization and oxidative dimerization to form indigo . Another method involves the biosynthesis of indigo using recombinant Escherichia coli, which expresses monooxygenase and malate dehydrogenase genes to enhance indigo production .
Industrial Production Methods
Industrial production of indigo typically involves chemical synthesis using petroleum-based raw materials such as aniline. The process includes several steps: nitration, reduction, and cyclization, followed by oxidation to produce indigo. Recent advancements have focused on eco-friendly production methods, such as using biocatalysts and alternative reducing agents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Indigo undergoes various chemical reactions, including:
Oxidation: Leucoindigo can be oxidized back to indigo blue upon exposure to air.
Substitution: Indigo can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, thiourea dioxide, and zinc are commonly used to reduce indigo to leucoindigo.
Oxidizing Agents: Atmospheric oxygen is typically used to oxidize leucoindigo back to indigo blue.
Major Products Formed
Leucoindigo: Formed by the reduction of indigo.
Indigo Blue: Formed by the oxidation of leucoindigo.
Scientific Research Applications
Indigo blue has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a pH indicator.
Biology: Employed in staining techniques for visualizing biological samples.
Industry: Widely used in the textile industry for dyeing fabrics, especially denim.
Mechanism of Action
The mechanism of action of indigo blue involves its ability to undergo redox reactions. In its reduced form (leucoindigo), it is soluble in water and can penetrate fabrics. Upon exposure to air, it oxidizes back to its blue form, binding to the fibers and imparting a blue color . In medicinal applications, compounds like indirubin, derived from indigo, exhibit anti-inflammatory, antioxidant, and anticancer properties by targeting specific molecular pathways .
Comparison with Similar Compounds
Indigo blue is unique due to its vibrant color and historical significance. Similar compounds include:
Indoxyl: A precursor to indigo, used in the synthesis of indigo blue.
Tyrian Purple: Another natural dye with a similar structure but derived from mollusks.
Indican: A glycoside found in indigo plants, which is hydrolyzed to produce indoxyl.
Indigo blue stands out due to its widespread use in the textile industry and its historical importance as one of the oldest known dyes.
Properties
CAS No. |
483-20-5 |
---|---|
Molecular Formula |
C16H10N2O8S2 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-3-oxoindole-5-sulfonic acid |
InChI |
InChI=1S/C16H10N2O8S2/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14/h1-6,17,19H,(H,21,22,23)(H,24,25,26) |
InChI Key |
JMEVHYCNAPFOAB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)O)O |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)O)O |
483-20-5 | |
solubility |
1g/100ml |
Synonyms |
(delta-2,2'-biindole)-3,3'-dione 2-(1,3-Dihydro-3-oxo-5-sulpho-2H-indol-2-ylidene)-3- oxoindoline-5-sulphonic acid Carmine, Indigo D and C Blue NO. 6 FD and C Blue No. 2 indigo Indigo Blue Indigo Blue, Soluble Indigo Carmine Indigo Disulfonate indigotin Indigotindisulfonate Indigotindisulfonate Sodium Indigotindisulfonic Acid Soluble Indigo Blue |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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